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Compound of Interest

Compound Name: 1-(Aminomethyl)cyclohexanol

Cat. No.: B1329751 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 1-
(aminomethyl)cyclohexanol, a valuable building block in medicinal chemistry and materials

science. Two primary reaction mechanisms are presented: the reduction of 1-

(nitromethyl)cyclohexanol and the catalytic hydrogenation of cyclohexanone cyanohydrin.

Introduction
1-(Aminomethyl)cyclohexanol is a bifunctional molecule incorporating both a primary amine

and a tertiary alcohol on a cyclohexane scaffold. This unique structure makes it an important

intermediate in the synthesis of various pharmaceutical compounds and specialty polymers.

The protocols detailed below offer reliable methods for its preparation, catering to different

starting materials and synthetic strategies.

Synthetic Routes
Two principal and effective pathways for the synthesis of 1-(aminomethyl)cyclohexanol are

outlined:

Reduction of 1-(Nitromethyl)cyclohexanol: This two-step process begins with the Henry

reaction between cyclohexanone and nitromethane to form 1-(nitromethyl)cyclohexanol,

which is subsequently reduced to the target amino alcohol.
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Reduction of Cyclohexanone Cyanohydrin: This route involves the formation of

cyclohexanone cyanohydrin (1-hydroxy-1-cyclohexanecarbonitrile) from cyclohexanone,

followed by catalytic hydrogenation of the nitrile group to the primary amine.

Reaction Mechanisms and Experimental Protocols
Protocol 1: Synthesis via Reduction of 1-
(Nitromethyl)cyclohexanol
This method is a robust procedure adapted from Organic Syntheses, ensuring high

reproducibility.

Part A: Synthesis of 1-(Nitromethyl)cyclohexanol
Reaction Mechanism:

The first step is a nitroaldol (Henry) reaction. Cyclohexanone reacts with nitromethane in the

presence of a base (sodium ethoxide) to form the sodium salt of 1-(nitromethyl)cyclohexanol.

Subsequent acidification yields the desired nitro alcohol.

Experimental Protocol:

Preparation of Sodium Ethoxide: In a 3-liter three-necked flask equipped with a reflux

condenser, a mechanical stirrer, and a dropping funnel, add 57.5 g (2.5 gram-atoms) of clean

sodium to 1.2 liters of absolute ethanol.

Once the sodium has completely dissolved, cool the solution to 40°C.

Condensation Reaction: Prepare a mixture of 245.5 g (2.5 moles) of redistilled

cyclohexanone and 198 g (3.25 moles) of redistilled nitromethane. Add this mixture dropwise

to the sodium ethoxide solution over approximately 3 hours, maintaining the internal

temperature at 45 ± 3°C with vigorous stirring.

After the addition is complete, stir the resulting white, pasty mass for an additional 3 hours

without external heating or cooling, and then let it stand overnight.
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Isolation of the Sodium Salt: Cool the suspension in an ice bath and collect the white sodium

salt of 1-(nitromethyl)cyclohexanol by suction filtration on a large Büchner funnel.

Acidification: Transfer the sodium salt to a 4-liter beaker and add a cold solution of 184 g (3

moles) of glacial acetic acid in 1250 ml of water in a single portion. Stir the mixture for 10–30

minutes to ensure complete dissolution.

Extraction: Separate the oily layer of 1-(nitromethyl)cyclohexanol. Extract the aqueous layer

with three 100-ml portions of ether.

Work-up: Combine the ether extracts with the product layer, dry over magnesium sulfate, and

concentrate under reduced pressure to remove ether and excess nitromethane. The crude 1-

(nitromethyl)cyclohexanol is used in the next step without further purification.

Part B: Reduction of 1-(Nitromethyl)cyclohexanol to 1-
(Aminomethyl)cyclohexanol
Reaction Mechanism:

The nitro group of 1-(nitromethyl)cyclohexanol is reduced to a primary amine using catalytic

hydrogenation. Raney nickel is a common catalyst for this transformation.

Experimental Protocol:

Reaction Setup: Dissolve the crude 1-(nitromethyl)cyclohexanol in 450 ml of glacial acetic

acid in a hydrogenation bottle. Add approximately 25-30 g of Raney nickel catalyst.

Hydrogenation: Hydrogenate the mixture at an initial pressure of 1000–1500 p.s.i. and a

temperature maintained at approximately 35°C. The reaction is exothermic, and cooling may

be necessary to prevent a rise in temperature, which can lead to side reactions and catalyst

deactivation.

Monitoring: The reaction is typically complete within 15–18 hours, indicated by the cessation

of hydrogen uptake.

Catalyst Removal: After the reaction is complete, carefully filter the mixture to remove the

Raney nickel catalyst.
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Isolation of Product: The filtrate, a solution of 1-(aminomethyl)cyclohexanol in acetic acid,

can be used directly for subsequent reactions or the product can be isolated as its acetic

acid salt. Total yields of the crude acetic acid salt of 1-(aminomethyl)cyclohexanol range

from 69% to 94% based on the starting 1-(nitromethyl)cyclohexanol.[1]

Protocol 2: Synthesis via Reduction of
Cyclohexanone Cyanohydrin
This protocol offers a more direct route from cyclohexanone.

Part A: Synthesis of Cyclohexanone Cyanohydrin
Reaction Mechanism:

Cyclohexanone reacts with a cyanide source, typically hydrogen cyanide generated in situ from

sodium or potassium cyanide and an acid, to form cyclohexanone cyanohydrin. This is a

nucleophilic addition to the carbonyl group.

Experimental Protocol:

Standard laboratory procedures for the synthesis of cyanohydrins from ketones should be

followed. Due to the high toxicity of cyanide, this step must be performed in a well-ventilated

fume hood by trained personnel.

Part B: Reduction of Cyclohexanone Cyanohydrin to 1-
(Aminomethyl)cyclohexanol
Reaction Mechanism:

The nitrile group of cyclohexanone cyanohydrin is reduced to a primary amine via catalytic

hydrogenation.[1][2]

Experimental Protocol:

Reaction Setup: In a high-pressure autoclave, dissolve cyclohexanone cyanohydrin (1-

hydroxy-1-cyclohexanecarbonitrile) in a suitable solvent such as ethanol or methanol.
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Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst. Raney nickel or a

platinum-based catalyst can be effective.

Hydrogenation: Pressurize the autoclave with hydrogen gas and heat the reaction mixture.

The specific pressure and temperature will depend on the chosen catalyst and should be

optimized.

Work-up: After the reaction is complete, cool the reactor, release the pressure, and filter off

the catalyst. The solvent is then removed under reduced pressure to yield the crude 1-
(aminomethyl)cyclohexanol.

Purification: The product can be purified by distillation under reduced pressure or by

crystallization of a suitable salt.

Data Presentation

Parameter
Protocol 1: Reduction of 1-
(Nitromethyl)cyclohexanol

Protocol 2: Reduction of
Cyclohexanone
Cyanohydrin

Starting Material Cyclohexanone, Nitromethane
Cyclohexanone, Cyanide

source

Intermediate 1-(Nitromethyl)cyclohexanol Cyclohexanone Cyanohydrin

Reducing Agent H₂/Raney Nickel
H₂/Catalyst (e.g., Raney

Nickel)

Overall Yield
69-94% (for the reduction step)

[1]

Typically moderate to high,

dependent on catalyst and

conditions.

Key Considerations

Two distinct synthetic steps.

Exothermic hydrogenation

requires careful temperature

control.

Use of highly toxic cyanide.

Requires high-pressure

hydrogenation equipment.

Logical Workflow Diagrams
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Step 1: Henry Reaction

Step 2: Reduction

Cyclohexanone

1-(Nitromethyl)cyclohexanol

Nitromethane

Base (NaOEt)

1-(Aminomethyl)cyclohexanolH₂, Raney Nickel

Step 1: Cyanohydrin Formation

Step 2: Reduction

Cyclohexanone Cyclohexanone Cyanohydrin

HCN Source

1-(Aminomethyl)cyclohexanolH₂, Catalyst
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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